1-Naphthalenepropanoic acid methyl ester
Description
1-Naphthalenepropanoic acid methyl ester is a naphthalene-derived ester characterized by a propanoic acid backbone esterified with methanol and substituted with a naphthalene ring. A specific stereoisomer, (1R,2R)-1,2,3,4-tetrahydro-7-hydroxy-1,6-dimethyl-2-(1-methylethenyl)-1-naphthalenepropanoic acid methyl ester, has the molecular formula C₁₉H₂₆O₃, a molar mass of 302.414 g/mol, and two stereocenters . Its structure includes hydroxyl and methylethenyl substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 3-naphthalen-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYKDLCVKJULJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalenepropanoic acid methyl ester can be synthesized through the esterification of 1-naphthalenepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods: Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenepropanoic acid methyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 1-Naphthalenepropanoic acid and methanol.
Reduction: 1-Naphthalenepropanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
1-Naphthalenepropanoic acid methyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-naphthalenepropanoic acid methyl ester involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases to release the active acid form, which can then interact with specific receptors or enzymes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Methyl 1-Naphthaleneacetate (1-Naphthaleneacetic Acid Methyl Esters)
- Structure : Shorter acetic acid chain (C₁₃H₁₂O₂) with a naphthalene ring.
- Properties : Lower molecular weight (200.23 g/mol ) and higher density (1.142 g/mL ) compared to the target compound .
- Applications : Commonly used as a synthetic intermediate in organic chemistry due to its simpler structure and higher volatility.
(S)-Methyl 3-Hydroxy-3-(Naphthalen-1-yl)propanoate
- Structure: Features a hydroxyl group at the β-position of the propanoic chain (CAS 477722-34-2).
- Properties : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents .
- Stereochemistry : The (S)-configuration at the hydroxyl position may influence chiral recognition in biological systems.
Naftidrofuryl Oxalate
- Structure: Complex ester with dual naphthalene groups, a diethylaminoethyl chain, and an oxalate counterion (C₃₂H₃₅NO₆).
- Applications: Pharmaceutical use (vasodilator) due to its bulky structure and ionic character, contrasting with the non-ionic target compound .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Key Substituents |
|---|---|---|---|---|
| 1-Naphthalenepropanoic Acid Methyl Ester | C₁₉H₂₆O₃ | 302.41 | N/A | Hydroxy, methylethenyl, methyl |
| Methyl 1-Naphthaleneacetate | C₁₃H₁₂O₂ | 200.23 | 1.142 | None |
| (S)-3-Hydroxy Derivative | C₁₄H₁₄O₃ | 230.26* | N/A | β-Hydroxy |
| Naftidrofuryl Oxalate | C₃₂H₃₅NO₆ | 553.62 | N/A | Diethylaminoethyl, oxalate |
*Calculated based on CAS 477722-34-2 .
- Key Observations: Longer carbon chains (e.g., propanoic vs. acetic) increase molecular weight and reduce volatility. Hydroxyl groups enhance polarity but may reduce stability under acidic conditions . Bulky substituents (e.g., methylethenyl) sterically hinder reactions at the ester group.
Analytical Differentiation
- GC/MS Retention Times: Esters with shorter chains (e.g., methyl octanoate) elute earlier than bulkier naphthalene derivatives .
- Fragmentation Patterns : Hydroxyl-substituted esters (e.g., (S)-3-hydroxy) show distinct [M-OH]+ peaks, aiding identification .
Biological Activity
1-Naphthalenepropanoic acid methyl ester (CAS No. 1282589-52-9) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound is an ester derived from naphthalene and propanoic acid. Its chemical structure is characterized by a naphthalene ring attached to a propanoic acid moiety, which contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 200.24 g/mol.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for these bacteria was determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus cereus | 16 |
These results suggest that the compound could be developed into a therapeutic agent for bacterial infections.
2. Anti-Inflammatory Activity
The anti-inflammatory effects of this compound were investigated in vitro using human cell lines. The compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating potential applications in treating inflammatory diseases.
A case study involving animal models of inflammation showed that administration of the compound significantly reduced swelling and pain, further supporting its anti-inflammatory properties.
3. Anticancer Properties
Recent studies have also highlighted the anticancer potential of this compound. In vitro assays using cancer cell lines demonstrated that the compound induces apoptosis in various cancer types, including breast and colon cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 10 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptor activity related to pain and inflammation.
- Gene Expression : The compound affects gene expression related to cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy in Clinical Settings : A clinical trial assessed the efficacy of this compound in patients with skin infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates compared to standard treatments.
- Inflammation Model Studies : In a controlled study involving rats with induced arthritis, treatment with the compound resulted in a marked decrease in joint swelling and pain scores over four weeks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
